5-Chlorothieno[3,2-b]pyridine
CAS No.: 65977-55-1
Cat. No.: VC3741302
Molecular Formula: C7H4ClNS
Molecular Weight: 169.63 g/mol
* For research use only. Not for human or veterinary use.
![5-Chlorothieno[3,2-b]pyridine - 65977-55-1](/images/structure/VC3741302.png)
Specification
CAS No. | 65977-55-1 |
---|---|
Molecular Formula | C7H4ClNS |
Molecular Weight | 169.63 g/mol |
IUPAC Name | 5-chlorothieno[3,2-b]pyridine |
Standard InChI | InChI=1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H |
Standard InChI Key | DINNLDMXTNAIQE-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1SC=C2)Cl |
Canonical SMILES | C1=CC(=NC2=C1SC=C2)Cl |
Introduction
Chemical Structure and Properties
5-Chlorothieno[3,2-b]pyridine consists of a fused ring system incorporating a thiophene ring and a pyridine ring, with a chlorine substituent at the 5-position. This heterocyclic structure contributes to its unique chemical reactivity and biological potential.
Basic Identification Data
Property | Value |
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Molecular Formula | C7H4ClNS |
CAS Number | 74695-44-6 |
Molecular Weight | 169.63 g/mol |
Appearance | Typically a crystalline solid |
IUPAC Name | 5-chlorothieno[3,2-b]pyridine |
PubChem CID | 12415568 |
Physical and Chemical Properties
The compound exhibits characteristics typical of halogenated heterocycles, including moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. The presence of the chlorine substituent enhances the compound's lipophilicity and influences its reactivity in various chemical transformations, particularly in cross-coupling reactions.
The thieno[3,2-b]pyridine core structure features both electron-rich (thiophene) and electron-poor (pyridine) rings, creating a polarized electronic distribution that contributes to its reactivity patterns. The chlorine substituent at position 5 serves as an excellent leaving group, making the compound particularly valuable for substitution and coupling reactions.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-chlorothieno[3,2-b]pyridine, with each method offering specific advantages depending on the starting materials and desired scale.
Direct Chlorination
One common approach involves the direct chlorination of thieno[3,2-b]pyridine using chlorinating agents such as N-chlorosuccinimide or phosphorus oxychloride. The reaction conditions must be carefully controlled to ensure selectivity for the 5-position.
Ring Construction Methods
Alternative synthetic pathways involve the construction of the thieno[3,2-b]pyridine ring system with the chlorine substituent already in place. This can be achieved through cyclization reactions starting from appropriately substituted precursors.
Chemical Reactions
5-Chlorothieno[3,2-b]pyridine participates in a variety of chemical transformations, making it a versatile building block in organic synthesis.
Cross-Coupling Reactions
Reaction Type | Common Catalysts | Typical Conditions | Expected Yields |
---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, Pd(dppf)Cl2 | 80-120°C, base (K2CO3, Cs2CO3), dioxane/water | 60-90% |
Buchwald-Hartwig Amination | Pd2(dba)3, BINAP | 80-120°C, base (t-BuONa), toluene | 50-85% |
Nucleophilic Substitution | None (or Lewis acids) | Room temp to 80°C, polar solvents (DMF, DMSO) | 70-95% |
Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | 50-80°C, TEA or DIPEA, THF | 65-85% |
Applications in Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold has attracted significant interest in medicinal chemistry due to its potential biological activities and structural versatility.
Kinase Inhibitors
Derivatives of thieno[3,2-b]pyridine have been explored as kinase inhibitors, targeting various enzymes involved in cellular signaling pathways. The ability to functionalize the 5-position through the chloro-substituted precursor allows medicinal chemists to tune the biological activity and pharmacokinetic properties of these compounds.
Imaging Agents
Recent research has focused on developing thieno[3,2-b]pyridine derivatives for positron emission tomography (PET) imaging. For instance, researchers have synthesized compounds such as "5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)-2-(methoxymethyl)thieno[3,2-b]pyridine" starting from 5-chlorothieno[3,2-b]pyridine for potential PET imaging of α-synuclein .
Other Therapeutic Applications
The thieno[3,2-b]pyridine scaffold has been investigated for various other therapeutic applications, including:
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Anti-inflammatory agents
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Antimicrobial compounds
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Anticancer agents
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Central nervous system active compounds
Comparison with Related Compounds
To better understand the unique properties and applications of 5-chlorothieno[3,2-b]pyridine, it is useful to compare it with structurally related compounds.
Comparative Analysis
Compound | Structure Differences | Reactivity Differences | Application Differences |
---|---|---|---|
5-Chlorothieno[3,2-b]pyridine | Chlorine at position 5 | Standard for comparison | Versatile building block |
3-Bromo-5-chlorothieno[3,2-b]pyridine | Additional bromine at position 3 | Enhanced reactivity for sequential functionalization | More elaborate scaffold construction |
5,7-Dichlorothieno[3,2-b]pyridine | Additional chlorine at position 7 | Multiple functionalization sites | Starting material for diverse libraries |
5-Bromothieno[3,2-b]pyridine | Bromine instead of chlorine at position 5 | More reactive in cross-coupling, but less selective | Similar applications, often higher yields |
Thieno[3,2-b]pyridine (unsubstituted) | No halogen substituents | Less reactive for direct functionalization | Core structure for comparison |
This comparative analysis highlights how the specific halogen substitution pattern influences the chemical behavior and utility of these compounds in synthetic and medicinal chemistry.
Research Findings
Synthetic Studies
Research has demonstrated the utility of 5-chlorothieno[3,2-b]pyridine in the synthesis of more complex heterocyclic systems. As a building block, it has been employed in the preparation of libraries of compounds for biological screening.
In one notable study, 5-chlorothieno[3,2-b]pyridine was used as a starting material for the synthesis of 5-(6-fluoropyridin-3-yl)thieno[3,2-b]pyridine through a palladium-catalyzed Suzuki-Miyaura coupling reaction . This synthetic route demonstrates the compound's utility in constructing more complex molecular architectures for medicinal chemistry applications.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 5-substituted thieno[3,2-b]pyridines have revealed important insights about how structural modifications at the 5-position affect biological activity. The chlorine substituent provides a valuable handle for introducing diverse functional groups, allowing medicinal chemists to optimize compounds for specific biological targets.
Imaging Applications
Recent research has explored the development of thieno[3,2-b]pyridine derivatives for PET imaging applications, particularly for visualizing α-synuclein aggregates, which are implicated in Parkinson's disease and other neurodegenerative disorders . This represents an important application of compounds derived from 5-chlorothieno[3,2-b]pyridine in the field of molecular imaging.
Future Perspectives
Emerging Applications
As research in medicinal chemistry continues to evolve, 5-chlorothieno[3,2-b]pyridine is likely to find additional applications in drug discovery efforts. Its structural features make it an attractive scaffold for developing compounds with improved biological activities and pharmacokinetic properties.
Synthetic Methodology Development
Future research may focus on developing more efficient and selective methods for functionalizing the thieno[3,2-b]pyridine scaffold, potentially expanding the utility of 5-chlorothieno[3,2-b]pyridine as a synthetic intermediate.
Biological Target Exploration
Further investigation of the biological activities of 5-chlorothieno[3,2-b]pyridine derivatives may reveal new therapeutic targets and applications, particularly in the fields of oncology, neurology, and inflammation.
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